2-Methylpentanedioate
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Overview
Description
2-Methylpentanedioate is a dicarboxylic acid dianion obtained by the deprotonation of the carboxy groups of 2-methylglutaric acid. It is a metabolite found in mammals and plays a role in various metabolic pathways . The compound has the chemical formula C6H8O4 and a net charge of -2 .
Preparation Methods
2-Methylpentanedioate can be synthesized through several methods. One common synthetic route involves the use of 2-methylglutaric acid as a starting material. The acid is deprotonated using a strong base such as sodium hydroxide (NaOH) to form the dianion . Industrial production methods often involve the crystallization of 2-methylglutaric acid from distilled water, followed by vacuum drying over concentrated sulfuric acid . Another method involves heating a mixture of 2-methylglutaric acid, sodium hydroxide, and water at 180°C for several days .
Chemical Reactions Analysis
2-Methylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-methylglutarate(2-) can yield 2-methylglutaric acid, while reduction can produce 2-methylglutaraldehyde .
Scientific Research Applications
2-Methylpentanedioate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it serves as a metabolite in mammalian metabolic pathways . In medicine, it is studied for its potential role in metabolic disorders. Industrially, dimethyl 2-methylglutarate is used as a green solvent for the liquid-phase exfoliation of 2D materials, such as molybdenum disulfide (MoS2) and tungsten disulfide (WS2) .
Mechanism of Action
The mechanism of action of 2-methylglutarate(2-) involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to facilitate metabolic reactions. The specific pathways and molecular targets involved depend on the biological context in which the compound is present .
Comparison with Similar Compounds
2-Methylpentanedioate is similar to other dicarboxylic acid dianions, such as glutarate(2-) and succinate(2-). it is unique due to the presence of a methyl group at the second carbon position, which affects its chemical properties and reactivity . Other similar compounds include 2-methylglutaric acid and 2-methylglutaronitrile .
Properties
Molecular Formula |
C6H8O4-2 |
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Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-methylpentanedioate |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |
InChI Key |
AQYCMVICBNBXNA-UHFFFAOYSA-L |
SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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